An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Carbamate
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Carbamate
This guide provides a comprehensive overview of the physical and chemical properties of cyclohexyl carbamate, tailored for researchers, scientists, and professionals in drug development. Drawing upon established chemical principles and available data, this document synthesizes critical information to facilitate its application in research and synthetic chemistry.
Introduction: The Significance of the Carbamate Moiety in Cyclohexyl Carbamate
Cyclohexyl carbamate belongs to the carbamate class of organic compounds, characterized by the -NHCOO- functional group. This moiety can be viewed as a hybrid of an amide and an ester, bestowing upon it a unique combination of stability and reactivity.[1][2] The carbamate group is a cornerstone in medicinal chemistry, appearing as a key structural motif in numerous therapeutic agents and prodrugs.[3][4] Its ability to engage in hydrogen bonding, coupled with its relative stability to hydrolysis compared to esters, makes it an attractive functional group in drug design.[2][3] The cyclohexyl group, a non-polar, cyclic aliphatic substituent, significantly influences the molecule's lipophilicity and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Identification
A clear understanding of the molecular identity of cyclohexyl carbamate is fundamental for any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | cyclohexyl carbamate | PubChem |
| CAS Number | 1124-54-5 | PubChem[5] |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[5] |
| Molecular Weight | 143.18 g/mol | PubChem[5] |
| Canonical SMILES | C1CCC(CC1)OC(=O)N | PubChem[5] |
| InChI Key | AUELWJRRASQDKI-UHFFFAOYSA-N | PubChem[5] |
digraph "Cyclohexyl_Carbamate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; O1 [label="O", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.4,0!"]; O2 [label="O", pos="-2.4,-1.4!"]; N1 [label="N", pos="-3.6,0.7!"]; H1[label="H₂", pos="-4.3,0.7!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C7; C7 -- O2 [style=double]; C7 -- N1; N1 -- H1;
}
Figure 1: 2D structure of cyclohexyl carbamate.
Physicochemical Properties
Precise experimental data for the physical properties of cyclohexyl carbamate are not widely reported. Therefore, this section presents a combination of computed data from reliable sources and expected properties based on structurally similar compounds.
| Property | Value | Source/Comment |
| Melting Point | Not experimentally determined. Expected to be a low-melting solid. | For comparison, methyl carbamate has a melting point of 56-58 °C. |
| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure. | For comparison, benzyl carbamate has a boiling point of 318.7 °C.[6] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on common observations of simple carbamates. |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and dichloromethane. | The cyclohexyl group imparts significant non-polar character. |
| logP (octanol/water) | 1.4 | Computed by XLogP3 3.0 (PubChem)[5] |
| Topological Polar Surface Area | 52.3 Ų | Computed by Cactvs 3.4.8.18 (PubChem)[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
Chemical Properties and Reactivity
The chemical behavior of cyclohexyl carbamate is largely dictated by the carbamate functional group.
Hydrolytic Stability
Carbamates are generally more stable to hydrolysis than their corresponding esters but more susceptible than amides.[3] The rate of hydrolysis is significantly influenced by pH.
-
Acidic Conditions: Under acidic conditions, the ester oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, carbamates are relatively stable in mild acidic conditions.
-
Basic Conditions: In basic media, hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of carbamates in alkaline solutions can vary widely depending on their structure.
Thermal Decomposition
The thermal decomposition of carbamates can proceed through several pathways. For simple alkyl carbamates, a common route involves the elimination of the alcohol to form an isocyanate, which can then undergo further reactions.[3] The decomposition of O-methyl-N-cyclohexyl carbamate has been studied, providing insights into the likely thermal behavior of cyclohexyl carbamate. The primary decomposition products are expected to be cyclohexanol, isocyanic acid (which may trimerize to cyanuric acid), and carbon dioxide. The exact product distribution and decomposition temperature will depend on the specific conditions.
Figure 2: Potential thermal decomposition pathways.
Reactivity as a Protecting Group
The carbamate functionality is widely employed as a protecting group for amines in organic synthesis. While cyclohexyl carbamate itself is not a common protecting group, the principle is relevant. The nitrogen atom's lone pair is delocalized into the carbonyl group, reducing its nucleophilicity and protecting it from unwanted reactions.[3]
Synthesis of Cyclohexyl Carbamate
Several synthetic routes can be envisioned for the preparation of cyclohexyl carbamate, leveraging established methods for carbamate formation.
From Cyclohexanol and Urea (Catalytic Approach)
A highly efficient and environmentally benign method involves the reaction of an alcohol with urea in the presence of a catalyst. Indium(III) triflate has been reported as an effective catalyst for this transformation.[7]
Figure 3: General workflow for synthesis.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of cyclohexanol (1.0 eq) in a suitable solvent (e.g., toluene or solvent-free), add urea (1.5 eq) and a catalytic amount of indium(III) triflate (e.g., 2 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven by the evolution of ammonia.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Other Synthetic Approaches
-
From Cyclohexyl Chloroformate: Reaction of cyclohexyl chloroformate with ammonia or an ammonia equivalent. This method requires the handling of a reactive chloroformate.
-
Curtius Rearrangement: The Curtius rearrangement of cyclohexanecarbonyl azide, followed by trapping of the resulting isocyanate with an alcohol, can also yield carbamates.[2][3]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons. The proton on the carbon bearing the oxygen (CH-O) would appear as a downfield multiplet. The protons of the -NH₂ group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon (in the range of 155-160 ppm) and the carbon attached to the oxygen (CH-O, around 70-80 ppm). The remaining cyclohexyl carbons would appear in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the N-H stretching vibrations (around 3400-3200 cm⁻¹) and a strong C=O stretching vibration of the carbamate group (around 1700-1725 cm⁻¹). C-O and C-N stretching bands would also be present. The IR spectrum of a similar compound, N-cyclohexyl-o-nitrophenylcarbamate, shows characteristic carbonyl stretching bands in the 1700-1800 cm⁻¹ region.[8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 143. Fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the carbamate functionality.
Applications in Research and Drug Development
The cyclohexyl carbamate scaffold is of significant interest to medicinal chemists.
-
Enzyme Inhibition: Derivatives of cyclohexyl carbamic acid have been investigated as potent enzyme inhibitors. For example, cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597) is a well-known inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This highlights the potential of the cyclohexyl carbamate moiety to be incorporated into molecules targeting specific enzymes.
-
Prodrug Design: The carbamate linkage can be used to mask polar functional groups in a drug molecule, thereby increasing its lipophilicity and ability to cross cell membranes. Once inside the body, the carbamate can be hydrolyzed by esterases to release the active drug.[3][4]
-
Synthetic Intermediates: Cyclohexyl carbamate can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]
Safety and Handling
Specific toxicology data for cyclohexyl carbamate is limited. However, based on the general properties of carbamates and related compounds, the following precautions are recommended:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Toxicity: While not extensively studied, carbamates as a class can have varying degrees of toxicity. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. For a related compound, tert-butyl ((1r,2s,5s)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion
Cyclohexyl carbamate is a molecule of significant interest due to the versatile chemical properties of the carbamate functional group and the influence of the cyclohexyl moiety. While comprehensive experimental data for this specific compound is not always readily available, a strong understanding of its properties can be derived from computed data, the study of analogous compounds, and the well-established principles of carbamate chemistry. Its relevance in drug design and as a synthetic intermediate underscores the importance of continued investigation into its chemical and biological profile. This guide provides a foundational understanding to aid researchers in the effective and safe utilization of cyclohexyl carbamate in their scientific endeavors.
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